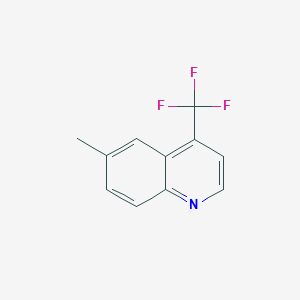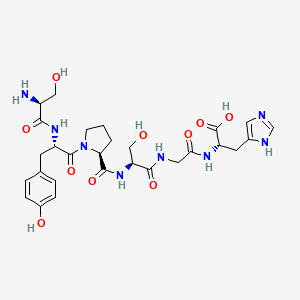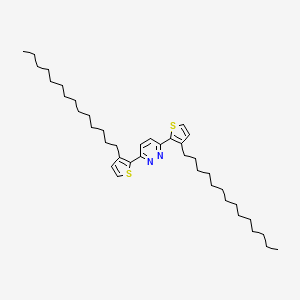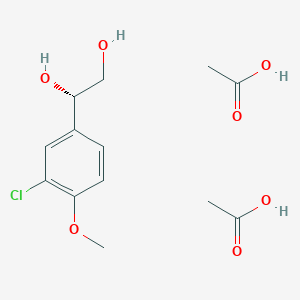![molecular formula C13H11N B12593180 1H-Cyclopenta[B]naphthalen-7-amine CAS No. 646058-50-6](/img/structure/B12593180.png)
1H-Cyclopenta[B]naphthalen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[B]naphthalen-7-amine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique tricyclic structure, which includes a cyclopentane ring fused to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[B]naphthalen-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature reactions, but scaled up to accommodate larger quantities. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Cyclopenta[B]naphthalen-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products of these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[B]naphthalen-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and photoinitiators for polymerization processes.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[B]naphthalen-7-amine involves its interaction with molecular targets through its amine group and aromatic rings. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 1H-Cyclopenta[A]naphthalene
- 3H-Cyclopenta[A]naphthalene
- 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[A]naphthalen-1-one
Uniqueness: This structural difference can lead to distinct biological activities and industrial uses .
Eigenschaften
CAS-Nummer |
646058-50-6 |
|---|---|
Molekularformel |
C13H11N |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3H-cyclopenta[b]naphthalen-6-amine |
InChI |
InChI=1S/C13H11N/c14-13-5-4-11-6-9-2-1-3-10(9)7-12(11)8-13/h1-2,4-8H,3,14H2 |
InChI-Schlüssel |
TVHOKRYDLPKWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=C3C=C(C=CC3=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)



![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
